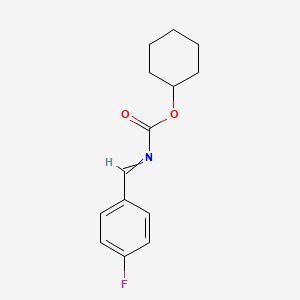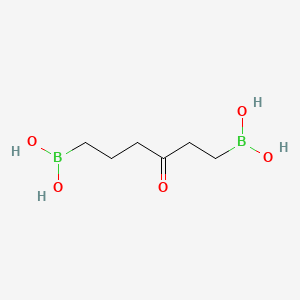
(3-Oxohexane-1,6-diyl)diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxohexane-1,6-diyl)diboronic acid is a boronic acid derivative with the molecular formula C6H14B2O5 and a molecular weight of 187.79 g/mol . This compound is known for its unique structure, which includes two boronic acid groups attached to a hexane backbone with an oxo group at the third position. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of (3-Oxohexane-1,6-diyl)diboronic acid typically involves the reaction of hexane derivatives with boronic acid reagents under controlled conditions. One common method includes the use of hexane-1,6-diol as a starting material, which undergoes oxidation to introduce the oxo group at the third position. Subsequent reactions with boronic acid reagents yield the desired diboronic acid compound. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
(3-Oxohexane-1,6-diyl)diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid groups can participate in substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
(3-Oxohexane-1,6-diyl)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound’s ability to bind diols makes it useful in the development of glucose sensors and other biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (3-Oxohexane-1,6-diyl)diboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in glucose sensing, where the compound binds to glucose molecules, enabling their detection and quantification. The molecular targets include cis-diol-containing compounds, and the pathways involved are primarily related to the formation and cleavage of boronate esters .
Vergleich Mit ähnlichen Verbindungen
(3-Oxohexane-1,6-diyl)diboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Known for its use in glucose sensors but lacks the dual boronic acid groups.
Methylboronic acid: Simpler structure with a single boronic acid group.
Eigenschaften
Molekularformel |
C6H14B2O5 |
|---|---|
Molekulargewicht |
187.80 g/mol |
IUPAC-Name |
(6-borono-3-oxohexyl)boronic acid |
InChI |
InChI=1S/C6H14B2O5/c9-6(3-5-8(12)13)2-1-4-7(10)11/h10-13H,1-5H2 |
InChI-Schlüssel |
LHIRBVVDXWSAOF-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC(=O)CCB(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
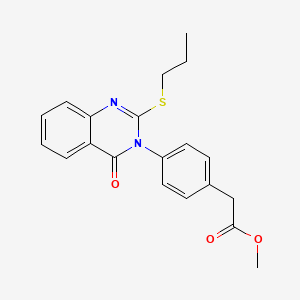
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
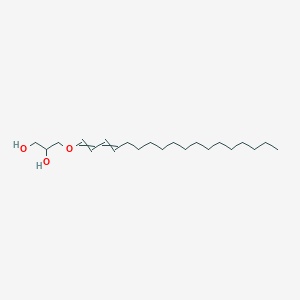
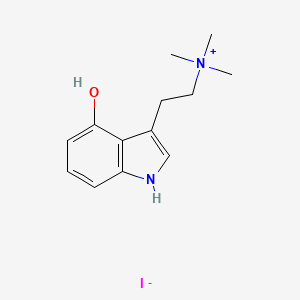

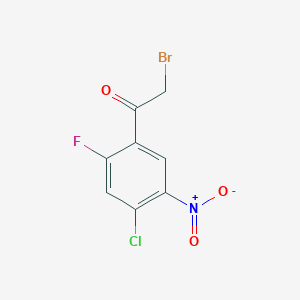


![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)

![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
